Tosyllysine chloromethyl ketone

Description

Historical Context and Discovery of Halomethyl Ketone Protease Inhibitors

The development of halomethyl ketone protease inhibitors marked a significant advancement in the study of proteolytic enzymes. These compounds are designed as active-site-directed reagents. The core structure of these inhibitors often includes a peptide or amino acid derivative that mimics the natural substrate of the target protease, coupled with a reactive halomethyl ketone group. This design facilitates specific binding to the enzyme's active site.

The emergence of highly pathogenic viruses like SARS coronavirus spurred the development of broad-spectrum halomethyl ketone inhibitors targeting viral proteases, such as the highly conserved 3CLpro. nih.govnih.gov The reactive halomethyl ketone "warhead" was found to be effective against both serine and cysteine proteases. nih.gov Researchers have also synthesized peptidyl Michael acceptors, which have proven to be potent irreversible inactivators of cysteine proteases. ku.edu

Evolution of TLCK in Biochemical Research

Initially identified as an irreversible inhibitor of trypsin and trypsin-like serine proteases, Tosyl-L-lysyl-chloromethane hydrochloride (TLCK) has become a widely used tool in biochemical research. abcam.comontosight.ai Its mechanism of action involves the alkylation of a critical histidine residue within the enzyme's active site, leading to irreversible inactivation. medchemexpress.comsigmaaldrich.com This specificity for trypsin-like enzymes, which cleave peptide bonds after lysine (B10760008) or arginine residues, made TLCK an invaluable reagent for distinguishing between different types of proteases. ontosight.ai

Over time, the application of TLCK expanded beyond its initial use. It has been employed to inactivate residual trypsin activity in preparations of other enzymes, such as chymotrypsin (B1334515). medchemexpress.com Research has also revealed that TLCK can inhibit other classes of proteases, including certain cysteine proteases, by reacting with essential sulfhydryl groups in their active sites. sigmaaldrich.comapexbt.com This broader reactivity has made it a versatile, albeit less specific, inhibitor in various experimental contexts. Furthermore, TLCK has been utilized in studies of cellular processes, such as apoptosis and the activation of NF-κB, expanding its role from a simple enzyme inhibitor to a probe for complex biological pathways. abcam.comnih.gov

Significance of TLCK in Enzyme Mechanism Elucidation and Protease Studies

TLCK has been instrumental in elucidating the mechanisms of various proteases. By forming a covalent bond with active site residues, it allows for the "trapping" and identification of these critical amino acids. mdpi.com For serine proteases, TLCK typically alkylates a histidine residue in the catalytic triad (B1167595). medchemexpress.comsigmaaldrich.com In the case of some cysteine proteases, it targets a reactive sulfhydryl group. sigmaaldrich.com This has provided direct evidence for the roles of these residues in catalysis.

The study of TLCK's interaction with proteases has also contributed to a deeper understanding of enzyme-inhibitor binding. For instance, crystallographic studies of TLCK bound to proteases have provided detailed snapshots of the inhibited enzyme's active site, mimicking the tetrahedral intermediate of the hydrolysis reaction. mdpi.com This information is invaluable for the rational design of more specific and potent protease inhibitors.

Beyond its use in basic enzymology, TLCK has been employed in a wide range of protease studies. It has been used to investigate the role of proteases in various physiological and pathological processes, including:

Programmed cell death (apoptosis): TLCK has been shown to inhibit caspases, a family of cysteine proteases central to apoptosis, as well as protect against certain forms of neuronal cell death. medchemexpress.comnih.govnih.gov

Viral replication: TLCK can inhibit the processing of viral proteins by host or viral proteases, thereby blocking viral replication. nih.govnih.gov For example, it has been shown to react with the E7 oncoprotein of HPV-18, abolishing its ability to bind to the retinoblastoma protein. nih.gov

Neuritic degeneration: Studies have demonstrated that TLCK can suppress neurite degeneration in various experimental models, suggesting the involvement of a TLCK-sensitive protease in this process. nih.gov

The following table provides a summary of key research findings related to TLCK:

| Research Area | Key Finding | Reference |

| Enzyme Inhibition | TLCK is an irreversible inhibitor of trypsin and trypsin-like serine proteases. | abcam.comontosight.ai |

| It alkylates the histidine residue in the active site of these enzymes. | medchemexpress.comsigmaaldrich.com | |

| TLCK can also inhibit certain cysteine proteases. | sigmaaldrich.comapexbt.com | |

| Apoptosis | TLCK inhibits caspases-3, -6, and -7. | medchemexpress.comnih.gov |

| It can protect against glutamate-induced neuronal cell death. | nih.gov | |

| Viral Research | TLCK modifies the HPV-18 E7 oncoprotein, preventing its interaction with the retinoblastoma protein. | nih.gov |

| It can block HIV-1 spread by inhibiting cell-cell adhesion and viral binding. | nih.gov | |

| Neuronal Studies | TLCK suppresses neuritic degeneration in models of Wallerian degeneration. | nih.gov |

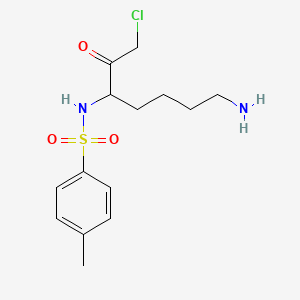

Structure

3D Structure

Properties

IUPAC Name |

N-(7-amino-1-chloro-2-oxoheptan-3-yl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21ClN2O3S/c1-11-5-7-12(8-6-11)21(19,20)17-13(14(18)10-15)4-2-3-9-16/h5-8,13,17H,2-4,9-10,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDFCSSHDJSZMTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CCCCN)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90859721 | |

| Record name | N-(7-Amino-1-chloro-2-oxoheptan-3-yl)-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.8 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2104-86-1 | |

| Record name | Tosyllysine chloromethyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002104861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Mechanism of Action and Molecular Interactions of Tosyllysine Chloromethyl Ketone

Irreversible Enzyme Inhibition: General Principles

TLCK functions as an irreversible inhibitor, a class of molecules that form a stable, often covalent, bond with an enzyme, leading to its permanent inactivation. ontosight.aicymitquimica.com Unlike reversible inhibitors, which bind and dissociate from the enzyme, irreversible inhibitors modify the enzyme's structure in a way that prevents it from carrying out its catalytic function. ontosight.aiscbt.com This process typically involves the inhibitor acting as a substrate mimic, allowing it to be recognized and bound by the enzyme's active site. bohrium.com Once positioned, a reactive group on the inhibitor forms a covalent linkage with a crucial amino acid residue in the active site, rendering the enzyme non-functional. cymitquimica.comscbt.com TLCK is specifically designed to target enzymes with trypsin-like activity.

Active Site-Directed Alkylation

The primary mechanism through which TLCK exerts its inhibitory effect is via active site-directed alkylation. This process is highly specific due to the structural features of TLCK. The lysine (B10760008) portion of the molecule mimics the natural substrate of trypsin and related enzymes, which cleave peptide bonds following lysine or arginine residues. ontosight.ainih.gov This "substrate-like" feature guides TLCK to the enzyme's active site. bohrium.com Once there, the highly reactive chloromethyl ketone group acts as an alkylating agent, forming a covalent bond with a nucleophilic residue within the active site. bohrium.com

The defining step in TLCK's inhibitory action is the formation of a covalent bond between its chloromethyl ketone moiety and a nucleophilic amino acid residue in the enzyme's active site. cymitquimica.com This chemical reaction results in a stable enzyme-inhibitor complex that is essentially irreversible under normal physiological conditions. ontosight.ai The formation of this covalent adduct permanently blocks the active site, preventing the binding and processing of the enzyme's natural substrates. ontosight.ainih.gov This targeted modification is a hallmark of affinity labeling, where the inhibitor's structure directs it to a specific location on the enzyme before the chemical reaction occurs. bohrium.comnih.gov

In the context of serine proteases like trypsin, TLCK specifically targets a critical serine residue within the catalytic triad (B1167595). ontosight.aicymitquimica.com The catalytic triad, typically composed of serine, histidine, and aspartate, is essential for the catalytic activity of these enzymes. TLCK's lysine side chain is recognized by the specificity pocket of trypsin-like proteases, positioning the chloromethyl ketone group in close proximity to the active site serine. ontosight.ainih.gov The inhibitor then forms a covalent bond with this serine residue, effectively inactivating the enzyme. ontosight.aicymitquimica.com This targeted inactivation of serine proteases makes TLCK a valuable tool for studying their roles in various biological processes. ontosight.aiontosight.ai

While the primary target in many serine proteases is the serine residue, there is substantial evidence that TLCK can also alkylate histidine residues in the active site of certain enzymes. nih.govnih.gov In enzymes like chymotrypsin (B1334515) and trypsin, a specific histidine residue in the catalytic triad is susceptible to alkylation by chloromethyl ketone inhibitors. bohrium.comnih.govacs.orgacs.org The lysine moiety of TLCK directs the inhibitor to the active site, where the chloromethyl ketone can then react with the imidazole (B134444) ring of a nearby histidine residue. sigmaaldrich.comresearchgate.net This alkylation of the active-site histidine is another mechanism by which TLCK can achieve irreversible inhibition of proteolytic activity. bohrium.comnih.gov

Non-Specific Reactivity and Interaction with Thiol Groups

Beyond its specific action on serine proteases, TLCK can exhibit non-specific reactivity, particularly with thiol (sulfhydryl) groups. nih.gov The chloromethyl ketone group is an electrophile that can react with various nucleophiles, including the thiol groups of cysteine residues. sigmaaldrich.comwikipedia.org This broader reactivity means that at higher concentrations, or in the absence of its primary targets, TLCK may interact with and inhibit other classes of enzymes, such as cysteine proteases. researchgate.net

The thiol group of cysteine is a potent nucleophile and can be readily alkylated by reactive compounds like TLCK. creative-proteomics.comresearchgate.netnih.gov This reaction involves the covalent attachment of the inhibitor to the cysteine residue, which can disrupt protein structure and function. creative-proteomics.comrockefeller.edu In the case of cysteine proteases, where a cysteine residue is a key component of the catalytic site, this alkylation leads to irreversible inhibition. sigmaaldrich.comwikipedia.org It has been shown that TLCK can inhibit thiol enzymes such as papain and bromelain (B1164189) by alkylating the essential sulfhydryl group involved in their catalytic mechanism. sigmaaldrich.compnas.org However, it is important to note that this interaction is considered less specific than its targeted action on trypsin-like serine proteases. nih.govnih.gov

Implications for Experimental Design

The characteristics of Tosyllysine chloromethyl ketone (TLCK) as an enzyme inhibitor have significant implications for the design of experiments in which it is used. TLCK is an active site-directed agent, meaning its effectiveness is dependent on a functional enzyme active site. bohrium.com Therefore, experiments are typically conducted under conditions where the target enzyme is normally active. bohrium.com

A key aspect of experimental design is the verification that TLCK's inhibitory action is indeed occurring at the active site. This is often confirmed through protection experiments. bohrium.com If a substrate or a reversible inhibitor of the enzyme can prevent the inactivation by TLCK, it provides strong evidence that TLCK is binding to the active site. bohrium.comnih.gov For example, the inactivation of the catalytic subunit of cyclic AMP-dependent protein kinase by TLCK can be prevented by the presence of its nucleotide substrate (MgATP) or one of its protein substrates (histone H2b). nih.gov

Furthermore, the stability of the enzyme-inhibitor complex is a crucial factor. TLCK forms a stable, covalent bond with the active site, leading to irreversible inactivation. ontosight.ai This permanence allows for its use in experiments where a long-lasting inhibition of a specific protease is required. However, it is important to note that while primarily targeting serine proteases, TLCK can also interact non-selectively with thiol groups, which can lead to the inhibition of cysteine proteases and other enzymes. glpbio.com This lack of absolute specificity necessitates careful consideration and control in experimental setups to avoid misinterpretation of results. nih.govresearchgate.net For instance, prior alkylation of an enzyme with a general sulfhydryl reagent like iodoacetamide (B48618) can be used to test if TLCK's binding is primarily through free sulfhydryl groups. nih.gov

The concentration and incubation time of TLCK are also critical parameters. The inhibitory effect is often concentration-dependent, and the level of stimulation or inhibition can be time-dependent. glpbio.comnih.gov Therefore, these factors must be carefully optimized and controlled for in any experimental protocol.

| Consideration | Implication for Experimental Design | Example |

| Active Site-Directed | Experiments should be conducted under conditions optimal for enzyme activity. | Inactivation of trypsin by TLCK is performed at physiological pH. bohrium.com |

| Specificity | Protection assays with substrates or reversible inhibitors should be used to confirm active site binding. | MgATP protects cAMP-dependent protein kinase from TLCK inactivation. nih.gov |

| Off-Target Effects | Potential non-selective interactions with thiol groups must be considered. | Pre-treatment with iodoacetamide can assess the role of sulfhydryl groups in TLCK binding. nih.gov |

| Irreversibility | Suitable for long-term inhibition studies. | Used in protein purification to prevent proteolytic degradation. glpbio.com |

| Concentration & Time | Dose-response and time-course experiments are necessary to determine optimal conditions. | Effective stimulatory concentrations of TLCK on lipid synthesis in locust fat body were found to be in the range of 0.2-1.0 mM. nih.gov |

Affinity Labeling Principles in the Context of TLCK

Affinity labeling is a technique used to identify and characterize the active site of an enzyme. It utilizes a reagent, the affinity label, that is structurally similar to the enzyme's substrate and also contains a reactive group that can form a covalent bond with an amino acid residue at or near the active site. nih.govacs.org this compound (TLCK) is a classic example of an affinity label. nih.gov

Formation of Reversible Enzyme-Inhibitor Complex Preceding Irreversible Inactivation

The mechanism of affinity labeling by TLCK involves an initial, reversible binding step. The tosyl-L-lysine portion of the TLCK molecule, which resembles the side chain of arginine or lysine (the natural substrates for trypsin-like proteases), directs the inhibitor to the enzyme's substrate-binding pocket. ontosight.ai This forms a reversible enzyme-inhibitor complex, much like a normal enzyme-substrate interaction.

Following this initial binding, the reactive chloromethyl ketone group of TLCK is positioned in close proximity to a nucleophilic residue within the active site. This proximity facilitates a chemical reaction, leading to the formation of a stable, covalent bond and subsequent irreversible inactivation of the enzyme. ontosight.ai This two-step process, initial reversible binding followed by irreversible covalent modification, is a hallmark of affinity labeling.

Probing Enzyme Active Centers

TLCK has been instrumental in probing the active centers of various enzymes. By forming a covalent bond with a specific amino acid residue, it effectively "tags" that residue, allowing for its identification. For trypsin and chymotrypsin, TLCK and its analog, tosylphenylalanyl chloromethyl ketone (TPCK), were used to identify a critical histidine residue in the active site. bohrium.comacs.org

The specificity of TLCK for trypsin-like enzymes, which cleave after lysine or arginine residues, demonstrates the "lock-and-key" principle of enzyme-substrate recognition. ontosight.aibohrium.com The lysine-like side chain of TLCK fits into the specificity pocket of trypsin, while the phenylalanine side chain of TPCK is recognized by the active site of chymotrypsin. bohrium.comwikipedia.org This specificity allows researchers to selectively inhibit and study the function of individual proteases within a complex biological system.

Furthermore, TLCK has been used as an affinity probe to identify functionally important molecules on the surface of cells. For example, it was used to identify TLCK-binding proteins on cytotoxic T lymphocytes, including the T200 antigen and the lymphocyte function-associated antigen-1. nih.gov In some instances, TLCK has been used to identify active-site cysteine residues in certain proteases, such as α-clostripain. nih.gov

| Enzyme/Protein | Active Site Residue Identified/Targeted by TLCK | Reference |

| Trypsin | Histidine | bohrium.comacs.org |

| α-Clostripain | Cysteine | nih.gov |

| Cytotoxic T Lymphocyte Surface Proteins | T200, Lymphocyte function-associated antigen-1 | nih.gov |

Spectrum of Enzymatic Targets and Inhibitory Profile of Tosyllysine Chloromethyl Ketone

Primary Targets: Trypsin and Trypsin-Like Serine Proteases

TLCK is a potent and irreversible inhibitor of trypsin and trypsin-like serine proteases. medchemexpress.comsigmaaldrich.comabcam.com These enzymes are characterized by their ability to cleave peptide bonds on the carboxyl side of lysine (B10760008) and arginine residues. ontosight.ai The inhibitory mechanism of TLCK involves the alkylation of a critical histidine residue within the active site of these proteases, leading to the formation of a covalent bond and subsequent irreversible inactivation of the enzyme. ontosight.aiitwreagents.com This specificity makes TLCK a valuable tool in protein purification protocols to prevent proteolytic degradation by trypsin-like enzymes. apexbt.com

Inhibition of Specific Coagulation Factors (e.g., Thrombin, Plasmin, Kallikrein)

The inhibitory action of TLCK extends to several key enzymes involved in the blood coagulation cascade, which are themselves trypsin-like serine proteases.

Thrombin: While TLCK can interact with thrombin, its effect is not straightforward. Studies have shown that TLCK-treated thrombin does not bind to the high-affinity thrombin receptor on platelets and therefore does not inhibit platelet activation induced by alpha-thrombin. nih.govnih.gov This suggests that while TLCK modifies thrombin, it does not block the specific site required for this particular receptor interaction.

Plasmin: As a trypsin-like serine protease, plasmin is also a target for inhibition by TLCK. sigmaaldrich.com

Kallikrein: Tissue kallikreins, a group of trypsin-like serine proteases, are also inhibited by TLCK. nih.govplos.org However, the efficacy can vary among different kallikreins. For instance, human kallikrein 8 (hK8) is not inhibited by TLCK, whereas other kallikreins are. core.ac.uk

Inhibition of Other Trypsin-like Enzymes (e.g., Clostripain)

TLCK has been shown to selectively inactivate clostripain, a sulfhydryl protease from Clostridium histolyticum that exhibits trypsin-like specificity by cleaving at the carboxyl side of arginine residues. bertin-bioreagent.comapexbt.comcore.ac.ukglpbio.com The inhibition of clostripain by TLCK involves the modification of a sulfhydryl group in the active site, leading to a complete loss of enzymatic activity. core.ac.uk

Inhibition of Cysteine Proteases

In addition to its primary targets, TLCK can also non-selectively inhibit certain cysteine proteases. bertin-bioreagent.comapexbt.com This is attributed to the ability of TLCK to interact with thiol groups present in the active sites of these enzymes. apexbt.com

Examples: Papain, Bromelain (B1164189), Ficin (B600402)

Papain: TLCK is known to inhibit papain, a cysteine protease. core.ac.ukwho.intnih.gov The mechanism involves the alkylation of the active site cysteine residue. researchgate.net

Bromelain: Stem-bromelain, a cysteine protease from the pineapple plant, is also irreversibly inhibited by TLCK. proteopedia.orgnih.govserva.dercsb.orgresearchgate.net Structural studies have confirmed that TLCK forms a covalent bond with the catalytic cysteine residue in bromelain. nih.gov

Ficin: Ficin, a cysteine protease from fig latex, is another enzyme inhibited by TLCK. serva.decreative-enzymes.comnih.govnih.gov The inhibition is due to the alkylation of the active site histidine residue. nih.gov A novel form of ficin, ficin E, was also shown to be completely blocked by TLCK. nih.gov

Caspase Inhibition by TLCK

TLCK has been reported to inhibit certain caspases, which are a family of cysteine proteases that play a critical role in apoptosis (programmed cell death). agscientific.com Research has shown that TLCK can act as a potent but nonspecific inhibitor of mature caspases, including caspase-3, -6, and -7. medchemexpress.comresearchgate.net It has been demonstrated to inhibit caspase processing and block apoptosis in various cell lines. abcam.comiscabiochemicals.com However, some studies suggest that TLCK's effect on caspases might be indirect, acting upstream of caspase activation. nih.govaacrjournals.orgnih.govnih.gov For example, in some models of neuronal cell death, TLCK was found to act upstream of the mitochondrial checkpoint and p53 induction, thereby preventing caspase activation. nih.govnih.gov

Inhibition of Other Enzyme Classes

Beyond serine and cysteine proteases, the reactivity of TLCK with other cellular components has been noted. For instance, TLCK has been observed to inhibit transcription in cell lines, an effect that can be prevented by preincubation with reduced glutathione (B108866) or cysteine. nih.gov This suggests that TLCK may interact with other cellular molecules, potentially through its reactive chloromethyl ketone group. However, it does not show inhibition of chymotrypsin (B1334515), another type of serine protease. agscientific.commedchemexpress.com

Table 1: Summary of Enzymatic Targets of Tosyllysine Chloromethyl Ketone (TLCK)

| Enzyme Class | Primary Target | Specific Examples | Inhibition Mechanism |

|---|---|---|---|

| Serine Proteases | Yes | Trypsin, Thrombin, Plasmin, Kallikrein | Irreversible alkylation of active site histidine ontosight.aiitwreagents.com |

| Cysteine Proteases | Yes | Papain, Bromelain, Ficin, Clostripain, Caspases | Non-selective interaction with active site thiol groups apexbt.com |

| Other Enzymes | No | Chymotrypsin | Not inhibited agscientific.com |

Protein Kinases (e.g., Protein Kinase C, cAMP-Dependent Protein Kinase)

This compound (TLCK) has been demonstrated to inhibit the activity of certain protein kinases, extending its inhibitory profile beyond its classical role as a trypsin-like serine protease inhibitor. Research has specifically highlighted its effects on Protein Kinase C (PKC) and cAMP-dependent Protein Kinase (PKA).

TLCK inhibits Protein Kinase C, and this inhibition occurs regardless of whether the enzyme is regulated by Ca²+ and phospholipid. nih.gov Studies comparing TLCK with its analogue, N-alpha-tosyl-L-phenylalanine chloromethyl ketone (TPCK), found that TLCK is a significantly more potent inhibitor of PKC. nih.gov The half-maximal inhibitory concentration (IC50) for TLCK was determined to be 1 mM, whereas the IC50 for TPCK was 8 mM. nih.gov This suggests that the lysyl component of TLCK may be specifically recognized by the active site of Protein Kinase C. nih.gov

The inhibition of both Protein Kinase C and cAMP-dependent protein kinase by TLCK and TPCK suggests a structural relationship between the active sites of these two kinases. nih.gov The findings support the concept that the active site of Protein Kinase C has a preference for recognizing basic amino acids. nih.gov

| Kinase Target | Inhibitor | IC50 | Notes |

| Protein Kinase C | TLCK | 1 mM | Inhibition is independent of Ca²+ and phospholipid. nih.gov |

| Protein Kinase C | TPCK | 8 mM | Less potent than TLCK, suggesting specificity for the lysyl moiety. nih.gov |

| cAMP-Dependent Protein Kinase | TLCK/TPCK | - | Inhibition suggests structural relation to Protein Kinase C's active site. nih.gov |

Potential Inhibition of Protein Synthesis

TLCK has been observed to interfere with protein synthesis in cellular systems. This effect is thought to be a consequence of its alkylating properties, which can disrupt cellular functions that rely on newly synthesized proteins. nih.gov

One specific area of investigation has been its impact on collagen production. In studies using freshly isolated embryonic chick tendon fibroblasts, TLCK was shown to significantly reduce the synthesis of collagen. nih.gov When these cells were treated with 10 µM TLCK, the proportion of protein synthesis dedicated to collagen dropped from a control level of 19.0% to 10.5%. nih.gov A higher concentration of 100 µM TLCK resulted in a more drastic reduction, with collagen synthesis accounting for only 1.2% of total protein synthesis. nih.gov These findings suggest that a proteolytic mechanism, sensitive to inhibitors like TLCK, may be necessary for maintaining normal levels of collagen synthesis in fibroblasts. nih.gov

| Cell Type | TLCK Concentration | Effect on Collagen Synthesis (% of total protein synthesis) |

| Embryonic Chick Tendon Fibroblasts | 0 µM (Control) | 19.0% |

| Embryonic Chick Tendon Fibroblasts | 10 µM | 10.5% |

| Embryonic Chick Tendon Fibroblasts | 100 µM | 1.2% |

Specificity and Selectivity Considerations in Research

Distinction from Chymotrypsin Inhibitors (e.g., TPCK)

The primary distinction between this compound (TLCK) and N-alpha-tosyl-L-phenylalanine chloromethyl ketone (TPCK) lies in their target protease specificity, which is derived from their amino acid-like structures. TLCK is designed to inhibit serine proteases with trypsin-like activity, which preferentially cleave peptide bonds following basic amino acid residues such as lysine. apexbt.com Its tosyl-lysine group allows it to form a substrate-like complex with these enzymes. Conversely, TPCK is an inhibitor of chymotrypsin and chymotrypsin-like serine proteases, which recognize and cleave after large, hydrophobic amino acid residues like phenylalanine. sigmaaldrich.comwikipedia.org

Despite these distinct primary targets, research has shown that their inhibitory actions are not strictly limited to these protease families. Both TLCK and TPCK have been found to inhibit other enzymes, including certain protein kinases and caspases. nih.govnih.gov For instance, both compounds can block the activation of pp70s6k, a serine/threonine kinase, demonstrating overlapping inhibitory profiles beyond their classical protease targets. nih.gov This cross-reactivity underscores the importance of careful interpretation when using these inhibitors in complex biological systems.

Observed Non-Target Effects in Cellular Systems

Beyond its intended target of trypsin-like proteases, TLCK exhibits a range of non-target effects in cellular systems, largely due to the reactive nature of its chloromethyl ketone group. researchgate.net This group can react non-selectively with thiol groups, leading to the inhibition of enzymes such as cysteine proteases. apexbt.com

This lack of absolute specificity has several important consequences in experimental settings:

Inhibition of Caspases: TLCK has been identified as a potent, albeit non-specific, inhibitor of activated caspases, which are a family of cysteine proteases central to apoptosis. nih.govagscientific.com This can complicate studies on cell death, as effects attributed to serine protease inhibition might actually stem from the modulation of caspase activity. nih.gov

Inhibition of Signaling Kinases: As mentioned previously, TLCK can inhibit protein kinases like PKC and PKA. nih.gov It has also been shown to completely block the activation of pp70s6k, a key kinase in cell cycle progression, in a manner distinct from other inhibitors like rapamycin. nih.gov

Modification of Non-Enzymatic Proteins: TLCK can react with and modify proteins that are not its enzymatic targets. For example, it was found to react with a critical cysteine residue in the retinoblastoma protein (Rb)-binding core of the Human Papillomavirus (HPV)-18 E7 oncoprotein. nih.gov This modification abolished the E7 protein's ability to bind to Rb, demonstrating that TLCK can directly inactivate certain viral and cellular proteins. nih.gov

| Non-Target Class | Specific Example(s) | Observed Effect |

| Cysteine Proteases | Caspases (e.g., Caspase-3, -6, -7) | Potent, non-specific inhibition of activated caspases. nih.gov |

| Protein Kinases | Protein Kinase C, pp70s6k | Inhibition of kinase activity. nih.govnih.gov |

| Viral Oncoproteins | HPV-18 E7 Protein | Modification of a cysteine residue, abolishing its ability to bind the Retinoblastoma (Rb) protein. nih.gov |

Applications of Tosyllysine Chloromethyl Ketone in Biochemical and Cell Biological Research

Enzymological Studies

TLCK's primary application lies in the field of enzymology, where it serves as a powerful tool for studying enzymes, particularly proteases.

TLCK is frequently employed in enzyme kinetic studies to determine the mechanism and efficiency of inhibition. It acts as an irreversible inhibitor, forming a stable, covalent bond with the target enzyme, which effectively prevents it from binding to its substrate. ontosight.ai Kinetic analyses can reveal the rate of this inactivation, providing insights into the enzyme's active site and catalytic mechanism. nih.gov For example, studies have compared the inhibitory efficiency of TLCK and its derivatives against various serine proteases like plasmin, thrombin, and trypsin, noting that the inhibitor's effectiveness is largely due to differences in the dissociation constant. nih.gov

In some cases, TLCK has been used as a comparator to characterize other inhibitors. For example, in a study of butyrylthiocholine, TLCK was used as a reference compound, demonstrating pure competitive inhibition with an inhibition constant (KX) of 8 μM. enzyme-modifier.ch

A key application of TLCK is in the mapping and characterization of enzyme active sites. cymitquimica.com Because of its specific structure, which mimics the substrate of trypsin-like proteases, TLCK is directed to the enzyme's active site. wikipedia.org The chloromethyl ketone group then reacts with a crucial histidine residue within the catalytic triad (B1167595) of the serine protease active site, leading to irreversible alkylation and inactivation. ontosight.aisigmaaldrich.com This specific labeling has been fundamental in identifying the active-site histidine of trypsin. acs.org This covalent modification allows researchers to pinpoint and study the essential amino acids involved in catalysis. ontosight.aiacs.org

Beyond serine proteases, TLCK has been found to inhibit other enzymes, suggesting structural similarities in their active sites. For example, it inhibits protein kinase C, with research indicating that the lysyl portion of TLCK may be specifically recognized by the enzyme's active site. nih.gov

Protein Chemistry and Purification

The inhibitory properties of TLCK also make it a valuable reagent in the broader fields of protein chemistry and purification.

A common challenge during the isolation and purification of proteins from cells or tissues is their degradation by endogenous proteases. The lysis of cells releases a host of proteases that can quickly break down the protein of interest. TLCK is frequently included in lysis and purification buffers to inhibit trypsin-like serine proteases, thereby protecting the integrity of the isolated proteins. ontosight.aisigmaaldrich.comapexbt.com It is often used in combination with other protease inhibitors, such as N-tosyl-L-phenylalanyl chloromethyl ketone (TPCK), which targets chymotrypsin-like proteases, to provide broader protection against proteolysis. sigmaaldrich.comsigmaaldrich.com This is a standard procedure in protocols for isolating proteins like histones. sigmaaldrich.comsigmaaldrich.com

TLCK can also be used to study how chemical modifications affect protein function. The covalent attachment of TLCK to a protein alters its structure and can consequently affect its interactions with other molecules. For example, research has shown that TLCK can modify the human ETS1 oncoprotein, and this modification can be prevented by pretreatment with N-ethylmaleimide, indicating that TLCK reacts with available sulfhydryl (-SH) groups on the protein. nih.gov In another study, TLCK was found to react with and alter the HPV-18 E7 oncoprotein, specifically at a cysteine residue within its retinoblastoma protein (Rb)-binding core. nih.gov This modification abolished the E7 protein's ability to bind to Rb, demonstrating that specific chemical modifications can be used to regulate protein function. nih.gov

Cellular and Molecular Biological Research

Modulation of Cellular Processes Mediated by Proteases

Tosyllysine chloromethyl ketone (TLCK) is a well-established inhibitor of trypsin-like serine proteases. nih.govresearchgate.net This inhibitory action is central to its ability to modulate a variety of cellular processes that are dependent on proteolytic activity. researchgate.netfrontiersin.org By irreversibly binding to the active site of these enzymes, TLCK can alter signaling cascades and cellular behaviors. ontosight.ai For instance, studies have demonstrated that TLCK can interfere with cell-to-cell HIV-1 transmission by blocking cell adhesion, a process reliant on surface proteases. nih.gov The compound's effects are not always straightforward, as its interaction with cellular machinery can be complex and dependent on the specific cell type and conditions. In some experimental models, TLCK has been used to probe the involvement of proteases in cellular functions such as lymphotoxin-mediated cytolysis, where it was found to act on an esterase likely derived from the target cell rather than the lymphotoxin itself. escholarship.org

Research has shown that the effects of TLCK can be cell-type specific. For example, while it inhibits apoptosis in immature rat thymocytes, it does not have the same effect in other myeloid cells. This highlights the diverse roles that TLCK-sensitive proteases play in different cellular contexts. The compound has also been employed in protein purification protocols to prevent the degradation of target proteins by endogenous proteases. chemicalbook.com

Investigation of Apoptosis and Cell Viability in Cell Lines

The role of this compound (TLCK) in apoptosis, or programmed cell death, is multifaceted, with studies reporting both inhibitory and sensitizing effects depending on the cell line and the apoptotic stimulus. In several cell lines, TLCK has been shown to block apoptosis by inhibiting the processing of caspases, a family of proteases crucial for the execution of the apoptotic program. chemicalbook.comsigmaaldrich.com For example, in immature rat thymocytes, TLCK was found to inhibit apoptosis induced by various stimuli at an early stage, preceding DNA fragmentation. nih.gov This suggests that a TLCK-sensitive, trypsin-like protease is a common effector in thymocyte apoptosis. nih.gov

Conversely, in other contexts, TLCK can enhance or sensitize cells to apoptosis. In HeLa cells, TLCK was shown to sensitize the cells to Fas-mediated cell death. medchemexpress.com At concentrations up to 50 μM, TLCK alone had a minimal effect on cell viability; however, in combination with an anti-Fas antibody, it significantly enhanced the decrease in cell survival. medchemexpress.com Studies in HT-22 neuronal cells demonstrated that TLCK can protect against glutamate-induced oxytosis, a form of caspase-independent cell death, by preventing mitochondrial damage and subsequent cell death. nih.gov This neuroprotective effect is attributed to the inhibition of serine proteases that act upstream of mitochondrial demise. nih.govuni-marburg.de

The impact of TLCK on cell viability is often dose-dependent. medchemexpress.com In HeLa cells, concentrations of TLCK above 50 μM led to a dose-dependent decrease in cell viability on its own. medchemexpress.com In transformed cell lines, TLCK can be toxic at concentrations as low as 25 µg/ml, while non-transformed cells show greater resistance. nih.govusf.edu

Impact on Transcription and Gene Expression (e.g., iNOS, COX-2)

This compound (TLCK) has been demonstrated to exert a significant impact on transcription and the expression of specific genes, notably inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). chemicalbook.comsigmaaldrich.com The primary mechanism for this effect appears to be the inhibition of the transcription factor NF-κB. nih.gov

In vascular smooth muscle cells, TLCK prevents the expression of iNOS induced by cytokines by blocking the activation of NF-κB. nih.gov This inhibition occurs at the transcriptional level, preventing the synthesis of iNOS mRNA. nih.gov Similarly, in LPS-stimulated J774 macrophages and interleukin-1β (IL-1β)-treated rat islets and RINm5F cells, TLCK has been shown to suppress the expression of both iNOS and COX-2. nih.govnih.gov This suppression is concentration-dependent and correlates with the inhibition of NF-κB activation. nih.gov

Beyond its effects on iNOS and COX-2, TLCK has a more general inhibitory effect on transcription, particularly in transformed cells. nih.govusf.edu This broad inhibition of transcription can contribute to the compound's cytotoxic effects in these cell types. nih.gov The effect of TLCK on transcription can be prevented by pre-incubating cells with reduced glutathione (B108866) or cysteine, suggesting an interaction with thiol groups. nih.govusf.edu

| Cell Line/System | Inducer | Target Gene(s) | Effect of TLCK | Reference(s) |

| Rat Aortic Smooth Muscle Cells | Interleukin-1β | iNOS | Abolished expression | nih.gov |

| J774 Macrophages | Lipopolysaccharide (LPS) | COX-2 | Suppressed protein expression | nih.gov |

| Rat Islets and RINm5F Cells | Interleukin-1β | iNOS, COX-2 | Inhibited gene expression | nih.gov |

| Transformed Cell Lines | - | General Transcription | Inhibition | nih.govusf.edu |

Inhibition of Key Signaling Pathways (e.g., NF-κB activation)

A pivotal mechanism through which this compound (TLCK) exerts its cellular effects is by inhibiting key signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway. chemicalbook.comsigmaaldrich.comnih.gov The activation of NF-κB is a critical step in the expression of numerous genes involved in inflammation, immunity, and cell survival. nih.govnih.gov

TLCK has been shown to block the activation of NF-κB induced by various stimuli, including lipopolysaccharide (LPS) and cytokines. chemicalbook.comsigmaaldrich.comnih.gov This inhibition prevents the degradation of IκBα, the inhibitory subunit of NF-κB, thereby keeping NF-κB sequestered in the cytoplasm and unable to translocate to the nucleus to activate gene transcription. nih.govnih.govnih.gov This mechanism underlies TLCK's ability to suppress the expression of inflammatory mediators like iNOS and COX-2. nih.govnih.govnih.gov

In addition to the NF-κB pathway, TLCK has been found to inhibit the activation of pp70s6k, a serine/threonine kinase involved in cell growth and proliferation, in response to all tested mitogens. nih.gov This inhibition is distinct from the mechanism of other signaling inhibitors like rapamycin. nih.gov Importantly, TLCK does not act as a general signaling inhibitor, as the activation of the mitogen-activated protein kinase (MAPK) pathway remains unaffected. nih.gov

| Signaling Pathway | Stimulus | Cell Line/System | Effect of TLCK | Reference(s) |

| NF-κB | Interleukin-1β | Rat Aortic Smooth Muscle Cells | Blocked activation | nih.gov |

| NF-κB | Lipopolysaccharide (LPS) | J774 Macrophages | Inhibited activation | nih.gov |

| pp70s6k | Various mitogens | Multiple cell lines | Completely blocked activation | nih.gov |

Studies on Neuritic Degeneration in in vitro Models

In the realm of neurobiology, this compound (TLCK) has been investigated for its potential to protect against neuritic degeneration in various in vitro models. nih.gov Research has shown that TLCK, a trypsin-like serine protease inhibitor, can suppress neuritic degeneration triggered by different experimental conditions. nih.gov

One notable study demonstrated that TLCK effectively prevents the beading formation, fragmentation, and decrease in ATP levels in sympathetic neurites induced by the microtubule-disrupting agent vinblastine. nih.gov The protective effect of TLCK was observed to occur after microtubule degradation but before the widespread formation of neuritic beading. nih.gov

Furthermore, TLCK was also found to be capable of suppressing Wallerian degeneration in culture, a process of axonal degeneration that occurs after nerve injury, in a dose-dependent manner. nih.gov It also showed a protective effect against neuritic degeneration following the withdrawal of nerve growth factor (NGF). nih.gov These findings strongly suggest that TLCK interferes with a common step in the cascade of events leading to neuritic degeneration under these different experimental paradigms. nih.gov

Exploration in Preclinical Disease Models (Non-Human Cellular/Animal Studies)

The therapeutic potential of this compound (TLCK) has been explored in a limited number of preclinical disease models, providing insights into its in vivo effects. These non-human studies have primarily focused on conditions involving inflammation and neuronal damage.

In a rat model of diabetic neuropathy, treatment with TLCK was shown to improve thermal latency, a measure of nerve function. plos.org Diabetic rats exhibited slower nerve conduction velocity and increased thrombin activity in the sciatic nerve, along with abnormal morphology of the nodes of Ranvier. plos.org Treatment with TLCK helped to prevent the development of these electrophysiological and histological abnormalities. plos.org

Another area of investigation has been in the context of acute poisoning with the nerve agent soman (B1219632). nih.gov In a guinea pig model, prophylactic administration of TLCK significantly prevented the loss of the righting reflex and enhanced 4-hour survival following soman exposure. nih.gov Although not statistically significant, there was also a reduction in convulsions and improved 24-hour survival in the TLCK-treated animals. nih.gov These findings suggest a role for pathological proteolytic pathways in soman intoxication that can be mitigated by TLCK. nih.gov

TLCK has also been utilized in the biochemical fractionation of nervous tissue from α-synuclein transgenic mice, a model for synucleinopathies like Parkinson's disease, to inhibit protease activity during sample preparation. plos.org

| Preclinical Model | Organism | Key Findings | Reference(s) |

| Diabetic Neuropathy | Rat | Improved thermal latency, prevented electrophysiological and histological abnormalities. | plos.org |

| Acute Soman Poisoning | Guinea Pig | Prevented loss of righting reflex, enhanced 4-hour survival. | nih.gov |

| Synucleinopathy | Mouse | Used as a protease inhibitor in tissue processing. | plos.org |

Roles in Inflammation and Cancer Research

TLCK has been instrumental in elucidating the molecular pathways that underpin inflammation and cancer. Its ability to inhibit specific proteases allows researchers to dissect complex signaling cascades.

A key mechanism of action for TLCK in inflammation research is its ability to block the activation of Nuclear Factor-kappa B (NF-κB). clinicaleducation.orgnih.govnih.gov NF-κB is a crucial transcription factor that, in response to inflammatory stimuli like cytokines, translocates to the nucleus and promotes the expression of numerous pro-inflammatory genes. nih.govnih.gov Research has shown that TLCK acts as an effective NF-κB inhibitor by preventing the proteasome-dependent degradation of its inhibitor, IκBα. clinicaleducation.org This blockade, in turn, prevents the induction of key inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). clinicaleducation.org

In the context of cancer, the inhibition of NF-κB is also significant, as this pathway is often constitutively active in cancer cells, promoting proliferation and preventing apoptosis (programmed cell death). nih.gov Studies in intestinal epithelial cells have demonstrated that while NF-κB upregulates pro-inflammatory genes, it can also have a protective, anti-apoptotic effect. nih.gov The use of TLCK in these studies revealed that inhibiting NF-κB could promote apoptosis in cells treated with cytokines, highlighting a dual role for the NF-κB pathway. nih.gov Further research has shown that TLCK can induce apoptosis in cytokine-treated cells, suggesting its utility in studying cancer cell death mechanisms. nih.gov

Additionally, research on neuronal cells has shown that TLCK can protect against a form of oxidative stress-induced, caspase-independent cell death. The inhibitor was found to act upstream of mitochondrial damage, indicating that TLCK-sensitive serine proteases play a critical role in cell death pathways initiated by oxidative stress.

| Research Area | Model System | Key Finding with TLCK | Reference |

|---|---|---|---|

| Inflammation | General | Acts as an effective NF-κB inhibitor by preventing IκBα degradation. | clinicaleducation.org |

| Inflammation/Cancer | Rat Intestinal Epithelial Cells (IEC-6) | Inhibited cytokine-induced nitric oxide production and promoted apoptosis by blocking NF-κB. | nih.gov |

| Neurobiology/Cell Death | HT-22 Neuronal Cells | Inhibited oxytosis (cell death) by acting upstream of mitochondrial demise, indicating a role for serine proteases in this pathway. |

Antiparasitic Investigations (e.g., Leishmania spp.)

The reliance of parasites on proteases for various life cycle stages, including host cell invasion and differentiation, has made these enzymes attractive targets for antiparasitic drug research. TLCK has been utilized in studies investigating the roles of serine proteases in parasites like Leishmania.

Research focusing on Leishmania donovani, the causative agent of visceral leishmaniasis, has explored the function of its metacaspases, which exhibit trypsin-like activity. In these studies, the activity of Leishmania metacaspases (LdMCs) was efficiently inhibited by trypsin inhibitors, including TLCK. nih.govasm.org This finding was crucial in characterizing these parasitic enzymes and differentiating their activity from host cell caspases. nih.gov The work suggests that these trypsin-like metacaspases may be effector molecules in the parasite's programmed cell death pathways. nih.gov

Conversely, other research has indicated that TLCK did not significantly impact the viability of Leishmania parasites, suggesting it was a poor inhibitor of the specific Leishmania enzymes under investigation in that context. This highlights the specificity of TLCK and the diversity of proteases among different parasite species and strains.

| Parasite | Enzyme/Process Investigated | Key Finding with TLCK | Reference |

|---|---|---|---|

| Leishmania donovani | Metacaspases (LdMCs) with trypsin-like activity | Efficiently inhibited the enzymatic activity of LdMCs, confirming their trypsin-like nature. | nih.gov |

Antiviral Research (e.g., HIV, SARS-CoV, HPV)

Proteases, both viral and host-derived, are often essential for viral replication, maturation, and propagation. TLCK has been employed as a research tool to probe the function of specific proteases in the life cycles of several viruses.

In the field of HIV research, TLCK was shown to inhibit both cell-free and cell-to-cell transmission of HIV-1. Studies revealed a dose-dependent effect, with inhibition attributed to the prevention of both cell-cell adhesion and the binding of the virus to the target cell. It has been suggested that TLCK's effect may stem from the irreversible modification of host cell surface proteases that are required for the functional activation of HIV-1 envelope glycoproteins.

Research on Human Papillomavirus (HPV) has shown that TLCK can directly interact with the HPV-18 E7 oncoprotein. nih.gov This viral protein is critical for carcinogenesis as it binds to and inactivates the host's Retinoblastoma tumor suppressor protein (Rb). Studies demonstrated that TLCK chemically modifies a cysteine residue within the Rb-binding domain of the E7 protein, and this modification abolishes the protein's ability to bind to Rb. nih.gov This finding indicates that the function of the E7 oncoprotein can be inactivated by this class of protease inhibitors. nih.gov

In the context of SARS-CoV-2 research, TLCK has been used primarily as a laboratory tool to inhibit trypsin activity during sample preparation for mass spectrometry-based protein analysis, ensuring that the viral proteins can be accurately quantified without degradation. biorxiv.org

| Virus | Process/Target Investigated | Key Finding with TLCK | Reference |

|---|---|---|---|

| HIV-1 | Viral Spread and Entry | Blocked both cell-free and cell-mediated viral spread, likely by inhibiting host proteases needed for envelope glycoprotein (B1211001) activation. | |

| Human Papillomavirus 18 (HPV-18) | E7 Oncoprotein | Reacted with the E7 protein and abolished its ability to bind the Retinoblastoma (Rb) protein. | nih.gov |

| SARS-CoV-2 | Proteomics Sample Preparation | Used to inhibit trypsin activity to allow for accurate protein quantification. | biorxiv.org |

Synthesis Methodologies and Analog Development for Research Purposes

General Synthetic Routes for Tosyllysine Chloromethyl Ketone

The synthesis of this compound is a multi-step process that starts from a protected form of the amino acid lysine (B10760008). A common approach involves the conversion of the carboxylic acid group of the protected lysine into a diazomethyl ketone, which is a key intermediate. This intermediate is then treated with hydrochloric acid to yield the final chloromethyl ketone product. core.ac.uk An alternative promising route involves the activation of the protected amino acid as a mixed anhydride (B1165640) to form the diazomethyl ketone. core.ac.uk

The synthesis requires careful protection of the reactive amino groups of lysine to ensure the specific modification of the carboxyl group. The α-amino group is typically protected with a tosyl (Ts) group, while the ε-amino group can be protected with another group, such as benzyloxycarbonyl (Z). core.ac.uk

The key steps in the synthesis are:

Protection: Starting with Nε-Z-L-lysine, the α-amino group is tosylated.

Diazomethane Formation: The resulting Nα-Tosyl-Nε-Z-L-lysine is converted into its corresponding diazomethyl ketone. This is often achieved by first creating a mixed anhydride (e.g., with ethyl chloroformate) and then reacting it with diazomethane.

Chloromethylation: The purified diazomethyl ketone is then treated with anhydrous hydrogen chloride (HCl) in a suitable solvent like ether or dioxane. This reaction substitutes the diazo group with a chlorine atom, forming the chloromethyl ketone. core.ac.uk

Deprotection: The Nε-Z protecting group is subsequently removed, typically through hydrogenolysis using a palladium catalyst, to yield the final product, Nα-Tosyl-L-lysine chloromethyl ketone. core.ac.uk

Synthesis of Peptide-Based Chloromethyl Ketone Analogs

The synthetic principles used for TLCK have been extended to produce more complex peptide-based inhibitors. These analogs are designed to have greater specificity and affinity for target enzymes other than trypsin. core.ac.uk Synthetic procedures have been developed for peptides ending in either lysine or arginine chloromethyl ketone. core.ac.uknih.gov These syntheses can be performed using either solution-phase or solid-phase peptide synthesis (SPPS) techniques to build a specific peptide sequence before the C-terminal amino acid is converted to a chloromethyl ketone. mdpi.com

While TLCK is an effective inhibitor of trypsin, it is less potent against other trypsin-like enzymes such as thrombin, plasmin, and plasma kallikrein. core.ac.uk This limitation prompted the design of peptide-based chloromethyl ketones where the peptide sequence mimics the natural substrate cleavage site of the target enzyme, thereby increasing specificity and inhibitory power. nih.govbohrium.com

For example, since plasma kallikrein cleaves bradykinin (B550075) after the sequence -Pro-Phe-Arg-, researchers synthesized peptide chloromethyl ketones like Pro-Phe-Arg-CH₂Cl and Ala-Phe-Arg-CH₂Cl. These reagents proved to be exceptionally potent and selective inhibitors of plasma kallikrein, with inactivation rates many times higher than for other enzymes like plasmin or thrombin. nih.gov The design of these inhibitors demonstrates that specificity is derived from the interactions between the peptide portion of the inhibitor and the enzyme's active site subsites. core.ac.uknih.gov

| Inhibitor | Target Enzyme | Ki (μM) | Relative Affinity |

| Ala-Phe-Lys-CH₂Cl | Human Plasmin | 0.83 | 1 |

| Plasma Kallikrein | 4.9 | 1 | |

| Ala-Phe-Arg-CH₂Cl | Human Plasmin | 1.3 | ~0.6x vs Lys analog |

| Plasma Kallikrein | 0.078 | ~63x vs Lys analog |

This table compares the dissociation constants (Ki) of lysine-based versus arginine-based peptide chloromethyl ketones for Human Plasmin and Plasma Kallikrein. A lower Ki value indicates higher affinity. Data sourced from nih.gov.

To facilitate the detection and isolation of target enzymes, peptide chloromethyl ketones have been modified to include reporter tags, such as biotin (B1667282). nih.govnih.gov The synthesis of these tagged inhibitors often involves solid-phase methods where a biotin group, sometimes attached to a polyethylene (B3416737) glycol (PEG) linker, is incorporated at the N-terminus of the peptide. frontiersin.org

The biotin tag allows for highly sensitive detection using avidin (B1170675) or streptavidin conjugates (e.g., linked to horseradish peroxidase). These biotinylated probes are valuable tools for affinity-based studies, including the identification of enzyme-inhibitor complexes in Western blots and the purification or removal of active enzymes from complex biological mixtures. nih.gov

Structural Activity Relationship (SAR) Insights from Analogs

Structural activity relationship (SAR) studies, which correlate the chemical structure of analogs with their biological activity, have provided significant insights into the requirements for potent and selective inhibition. By systematically altering the amino acid sequence of peptide chloromethyl ketone inhibitors, researchers can probe the specific interactions that govern enzyme binding.

A study on inhibitors for proteinase K compared the efficacy of several tetrapeptide chloromethyl ketones. researchgate.net The findings revealed that inhibitor potency is highly dependent on the amino acid sequence:

MeOSuc-Ala-Ala-Pro-Phe-CH₂Cl was found to be a highly effective inhibitor of proteinase K.

MeOSuc-Ala-Ala-Pro-Val-CH₂Cl , a previously known inhibitor, was 10-fold less potent than the phenylalanine-containing analog.

MeOSuc-Ala-Pro-Ala-Phe-CH₂Cl , an analog with a rearranged sequence, showed no inhibitory activity. researchgate.net

This demonstrates a strict structural requirement at the P2 and P3 positions for effective inhibition when the P1 residue is phenylalanine. researchgate.net Similarly, studies comparing lysine- and arginine-based inhibitors have shown that changing the P1 residue can dramatically shift the inhibitor's selectivity between different trypsin-like enzymes, such as plasmin and kallikrein. nih.gov

| Compound | Amino Acid Sequence (P4-P1) | Target Enzyme | Relative Inhibitory Efficacy |

| MeOSuc-AAPF-CH₂Cl | Ala-Ala-Pro-Phe | Proteinase K | High |

| MeOSuc-AAPV-CH₂Cl | Ala-Ala-Pro-Val | Proteinase K | Moderate (10-fold lower than AAPF) |

| MeOSuc-APAF-CH₂Cl | Ala-Pro-Ala-Phe | Proteinase K | None |

This table summarizes the structural activity relationship for different tetrapeptide chloromethyl ketone analogs against proteinase K. Data sourced from researchgate.net.

Methodological Considerations and Limitations in the Application of Tosyllysine Chloromethyl Ketone

Considerations for in vitro and Cell Culture Applications

When utilizing TLCK in in vitro and cell-based assays, several factors must be considered to achieve reliable and interpretable results. TLCK is known to readily penetrate the plasma membrane, allowing it to act on intracellular targets. sigmaaldrich.com However, its effects can be highly dependent on the cell type and experimental conditions.

One significant consideration is the differential toxicity of TLCK toward various cell lines. For instance, studies have shown that transformed cells are significantly more sensitive to TLCK than non-transformed cells, exhibiting toxicity at much lower concentrations. nih.gov This discrepancy is linked to a more pronounced inhibition of transcription in transformed cells. nih.gov Therefore, preliminary dose-response experiments are crucial to determine the optimal concentration that inhibits the target protease activity without inducing widespread, non-specific cytotoxicity.

Researchers must also consider the stability of TLCK in aqueous culture media. Working solutions are often stable for only a few hours, necessitating fresh preparation for most experiments. sigmaaldrich.com Its application has been noted in various cell culture models, including:

Human Epidermal Keratinocytes (HEK): TLCK has been used to study inflammatory responses, where it was shown to suppress the increase of interleukin-8 (IL-8) following exposure to chemical agents. nih.gov

Neuronal Cells: In the HT-22 neuronal cell line, TLCK has been investigated for its role in programmed cell death pathways, where it was found to inhibit mitochondrial damage and cell death induced by glutamate (B1630785) toxicity. nih.govresearchgate.net

Leukemic Cells: In HL-60 promyelocytic leukemia cells, TLCK was observed to diminish the activity of caspases in response to various cell death-inducing stimuli. nih.gov

The timing of TLCK addition in cell culture experiments is also critical. For example, in studies of neurite degeneration, the protective effect of TLCK was dependent on its application within a specific time window, after initial microtubule degradation but before widespread morphological changes occurred. nih.gov

Impact of Non-Specific Alkylation on Experimental Outcomes

A primary limitation of TLCK is its potential for non-specific alkylation, which can lead to off-target effects and complicate the interpretation of experimental data. researchgate.net TLCK is an irreversible inhibitor that functions by forming a covalent bond with a histidine residue in the active site of trypsin and trypsin-like serine proteases. ontosight.aiontosight.aiitwreagents.com However, the reactive chloromethyl ketone group is not exclusively specific to this histidine.

It has been widely reported that TLCK can also react non-selectively with the thiol groups of cysteine residues in various proteins. apexbt.com This lack of absolute specificity means that TLCK can inhibit other classes of enzymes, such as cysteine proteases, and modify proteins that are not its intended targets. apexbt.com This indiscriminate alkylation is attributed to the highly reactive nature of the electrophilic chloromethyl ketone moiety. researchgate.net

This non-specific binding can have significant consequences for experimental outcomes:

Inhibition of Non-Target Enzymes: Besides serine proteases, TLCK has been shown to inhibit certain cysteine proteases and other enzymes containing reactive thiol groups. wikipedia.org It has also been identified as a potent, non-specific inhibitor of activated caspases, which are cysteine-aspartic proteases. nih.gov

Modification of Cellular Proteins: In studies on cytotoxic T lymphocytes, TLCK was found to bind to several cell-surface proteins, with the predominant binding target identified as T200 (CD45) and, to a lesser extent, Lymphocyte function-associated antigen-1 (LFA-1). nih.gov

Interference with Signaling Pathways: The off-target effects of TLCK can extend to major signaling pathways. For example, it has been shown to block the activation of NF-κB and the mitogen-regulated kinase pp70s6k, effects that may be independent of its serine protease inhibitory activity. researchgate.net

These findings underscore the importance of including appropriate controls to distinguish the effects of specific protease inhibition from the consequences of non-specific alkylation.

Strategies to Mitigate Non-Specific Effects

Given the potential for off-target effects, several strategies can be employed to mitigate the impact of non-specific alkylation by TLCK. A primary approach involves the use of thiol-reducing agents.

Studies have demonstrated that the non-specific effects of TLCK can be prevented or reversed by the addition of compounds containing free sulfhydryl groups. For example, pre-incubation of cells with glutathione (B108866) or cysteine has been shown to prevent the inhibitory effects of TLCK on transcription. nih.gov However, it is noteworthy that the addition of these agents after TLCK exposure may not be sufficient to rescue the cells, highlighting the irreversible nature of the alkylation. nih.gov Similarly, the inhibitory effect of the related compound TPCK on NF-κB and IKK activation can be abrogated by the thiol-reducing agent dithiothreitol (B142953) (DTT), suggesting that TPCK's effect occurs through the modification of a thiol group. researchgate.net This suggests that similar strategies could be effective for TLCK.

Other strategies include:

Careful Titration: Using the lowest effective concentration of TLCK can help minimize off-target reactions.

Use of More Specific Inhibitors: When possible, employing more recently developed and highly specific inhibitors for the protease of interest can serve as a valuable control to confirm that the observed effects are due to the inhibition of the target enzyme and not off-target activities of TLCK. plos.org

Control Experiments: Running parallel experiments with structurally related but inactive molecules can help to identify non-specific effects.

By implementing these strategies, researchers can increase confidence that the observed biological effects are attributable to the specific inhibition of trypsin-like serine proteases rather than confounding off-target interactions.

Comparative Analysis with Other Protease Inhibitors

The experimental utility of TLCK can be better understood through comparison with other protease inhibitors. The most common comparison is with N-p-tosyl-L-phenylalanine chloromethyl ketone (TPCK), another irreversible serine protease inhibitor. While both are chloromethyl ketones, their specificity differs based on the amino acid derivative they mimic. TLCK is a lysine (B10760008) analog that targets trypsin-like proteases which cleave after lysine and arginine residues, whereas TPCK is a phenylalanine analog that targets chymotrypsin-like proteases which cleave after large hydrophobic residues. nih.govontosight.aimdpi.com

This difference in specificity leads to distinct biological effects in various experimental models:

Neurite Degeneration: In a study on sympathetic neurons, TLCK protected neurites from degeneration, whereas TPCK had no protective effect, suggesting the involvement of a trypsin-like, but not a chymotrypsin-like, protease in the degenerative cascade. nih.gov

Streptolysin S Formation: The production of streptolysin S by streptococci was inhibited by both TLCK and TPCK, indicating that both trypsin-like and chymotrypsin-like protease activities may be involved in its formation. doi.org

Caspase Inhibition: Both TLCK and TPCK have been found to act as direct, potent, but non-specific inhibitors of activated caspases-3, -6, and -7. nih.gov TPCK, in particular, showed an efficiency comparable to the pan-caspase inhibitor Boc-D-CMK. nih.gov

Beyond TPCK, TLCK can be compared with other classes of inhibitors. For example, in a study of diabetic neuropathy, the effects of the non-specific serine protease inhibitor TLCK were compared with the highly selective thrombin inhibitor N-alpha 2 naphtalenesulfonylglycyl alpha-4 amidino-phenylalaninepiperidide (NAPAP). plos.org While both inhibitors preserved nerve conduction velocity, TLCK also improved thermal latencies, an effect potentially attributable to its broader inhibitory profile or other neuroprotective properties beyond thrombin inhibition. plos.org

The following table provides a comparative overview of TLCK and other selected protease inhibitors based on research findings.

| Inhibitor | Target Class | Mechanism | Key Distinctions from TLCK | Reference(s) |

| N-p-tosyl-L-phenylalanine chloromethyl ketone (TPCK) | Chymotrypsin-like serine proteases; some cysteine proteases | Irreversible alkylation of active site histidine | Targets proteases with specificity for aromatic residues; shows differential effects in some cellular models but similar off-target caspase inhibition. | nih.govnih.govwikipedia.orgmdpi.comdoi.org |

| Phenylmethylsulfonyl fluoride (B91410) (PMSF) | Serine proteases | Irreversible sulfonylation of active site serine | Broader serine protease inhibitor, less specific than TLCK for trypsin-like enzymes; also inhibits cysteine proteases. | doi.org |

| Leupeptin | Serine and cysteine proteases | Reversible transition-state analog | Reversible inhibitor; had little to no effect in some systems where TLCK was a potent inhibitor. | doi.org |

| N-alpha 2 naphtalenesulfonylglycyl alpha-4 amidino-phenylalaninepiperidide (NAPAP) | Thrombin (a serine protease) | Reversible, highly selective competitive inhibitor | Highly specific for thrombin, whereas TLCK inhibits a broader range of trypsin-like proteases. plos.org | plos.org |

This comparative analysis highlights that while TLCK is a valuable tool for studying trypsin-like serine proteases, the choice of inhibitor must be carefully tailored to the specific research question, and results should be interpreted in the context of the inhibitor's known specificity and potential off-target effects.

Future Research Directions and Advanced Applications of Tosyllysine Chloromethyl Ketone Derivatives

Development of Novel Specificity Profiles through Structural Modification

The inherent reactivity of the chloromethyl ketone group and the specificity provided by the tosyllysine backbone offer a versatile scaffold for creating new inhibitors with tailored target profiles. dcu.ie While TLCK is a classical inhibitor of trypsin-like enzymes, modifications to its structure can alter its inhibitory profile. acs.org

Future research will likely focus on systematic modifications of the TLCK molecule. This could involve:

Altering the tosyl group: Replacing the tosyl group with other moieties could modulate the compound's hydrophobicity and steric interactions, potentially shifting its specificity towards other proteases or even non-proteolytic enzymes.

Modifying the lysine (B10760008) side chain: Changes to the length or nature of the amino acid side chain could redirect the inhibitor to different classes of proteases that recognize alternative amino acid sequences.

Varying the chloromethyl ketone: While highly reactive, this group can be substituted with other reactive functionalities to fine-tune the mechanism of inhibition from irreversible to reversible or to alter the reactivity towards specific active site residues.

These structural modifications aim to generate a library of TLCK derivatives with a range of specificities, enabling researchers to probe the function of a wider array of enzymes with greater precision.

Utility in Advanced Proteomics Techniques

TLCK and its derivatives have found a niche in proteomics as tools for activity-based protein profiling (ABPP). This technique utilizes reactive probes to covalently label the active sites of enzymes, allowing for their identification and quantification in complex biological samples.

The application of TLCK in proteomics is expected to grow with the development of more sophisticated techniques. For instance, TLCK can be used to prevent non-specific proteolytic degradation during sample preparation for techniques like liquid chromatography-mass spectrometry (LC-MS). medrxiv.org Furthermore, the development of "clickable" versions of TLCK, which contain a bioorthogonal handle, would allow for the selective enrichment and identification of TLCK-targeted proteins from a proteome. This would facilitate a more comprehensive understanding of the cellular targets of TLCK and its derivatives beyond the well-characterized proteases.

Advanced proteomics techniques that could benefit from tailored TLCK derivatives include:

Immuno-Multiple Reaction Monitoring (iMRM): This highly specific and sensitive technique combines antibody-based peptide enrichment with mass spectrometry. medrxiv.org TLCK could be used to reduce background noise from endogenous proteases, thereby improving the signal-to-noise ratio for targeted protein quantification. medrxiv.org

Quantitative Proteomics: In techniques like SILAC (Stable Isotope Labeling with Amino acids in Cell culture) or TMT (Tandem Mass Tag) labeling, controlling unwanted proteolysis is crucial for accurate quantification. The use of specific TLCK derivatives can help maintain sample integrity.

Exploration in Emerging Biological Pathways

While TLCK is well-known for its role in studying apoptosis and inflammation, its influence on other cellular processes is an active area of investigation. pnas.orgsigmaaldrich.com The ability of TLCK to inhibit certain proteases involved in these pathways has provided valuable insights into their molecular mechanisms.

Future research will likely uncover novel roles for TLCK-sensitive proteases in a variety of biological contexts. Some emerging areas of interest include:

Neuritic Degeneration: Studies have shown that TLCK can suppress neuritic degeneration in different experimental models, including in vitro Wallerian degeneration. nih.gov This suggests that TLCK-sensitive proteases play a role in the molecular cascade of neurite breakdown and could be potential therapeutic targets for neurodegenerative diseases. nih.gov

Infectious Diseases: TLCK has been shown to inhibit the replication of certain viruses and parasites. nih.govmdpi.com For example, it can block the exflagellation of malaria parasites and has effects on Leishmania species. nih.govmdpi.com Further investigation into the specific parasite or viral proteases targeted by TLCK could lead to the development of new anti-infective strategies.

Protein Kinase C Signaling: TLCK has been found to inhibit protein kinase C (PKC), suggesting a structural relationship between the active sites of PKC and trypsin-like proteases. nih.gov This opens up avenues for exploring the role of TLCK-sensitive mechanisms in the vast array of cellular processes regulated by PKC. nih.gov

The broad-spectrum activity of TLCK, while sometimes a limitation, can also be an advantage in identifying novel pathways where proteolysis is a key regulatory step.

Integration with High-Throughput Screening for Target Validation

High-throughput screening (HTS) is a powerful tool for discovering new drug leads and validating potential drug targets. The integration of TLCK and its derivatives into HTS campaigns can provide valuable information for target identification and validation.

For example, if a small molecule identified in an HTS screen shows a desired phenotypic effect, but its molecular target is unknown, TLCK can be used as a tool to probe whether a trypsin-like serine protease is involved. If pre-treatment of cells with TLCK abolishes the effect of the hit compound, it would suggest that the target lies within this class of enzymes.

Furthermore, a library of TLCK derivatives with varying specificities could be used in a secondary screen to narrow down the potential targets. This approach can significantly accelerate the target deconvolution process, a major bottleneck in drug discovery. The use of TLCK as a positive control in HTS assays targeting proteases is also a common practice. nih.gov

Q & A

Q. What is the biochemical mechanism by which Tosyllysine chloromethyl ketone (TLCK) inhibits serine proteases?

TLCK acts as an irreversible inhibitor of trypsin-like serine proteases by alkylating the active-site histidine residue. The chloromethyl ketone group reacts with the imidazole ring of histidine, forming a covalent adduct that blocks substrate access. This mechanism was validated in studies using differential labeling and kinetic assays, where enzyme activity loss correlated with modification of a critical sulfhydryl group near the active site .

Q. How should researchers select between TLCK and Tosylphenylalanine chloromethyl ketone (TPCK) for protease inhibition?

TLCK preferentially targets trypsin-like proteases (e.g., trypsin, plasmin), while TPCK inhibits chymotrypsin-like proteases. Selection depends on the protease family under study. For example, TLCK is used in caspase-independent apoptosis assays, whereas TPCK is applied in NF-κB pathway studies. Cross-reactivity screening is recommended, as both inhibitors may affect non-target enzymes under specific conditions .

Q. What are standard concentrations of TLCK in cell lysis buffers or enzyme assays?

Typical concentrations range from 0.1–0.5 mM in lysis buffers (e.g., 50 mM Tris, pH 7.5, with EDTA and other protease inhibitors). For in vitro assays, pre-incubation with 10–50 µM TLCK for 30 minutes at 25°C is common. Optimization via dose-response curves is critical, as excessive concentrations may induce off-target alkylation .

Q. How can researchers validate the efficacy of TLCK-mediated protease inhibition in experimental systems?

Use fluorogenic or chromogenic substrates (e.g., azocasein for chymotrypsin-like activity) to measure residual protease activity post-TLCK treatment. Electrophoretic mobility shift assays (EMSAs) or Western blotting can confirm the prevention of substrate cleavage. Include positive controls (e.g., untreated proteases) and negative controls (e.g., TLCK pre-neutralized with β-mercaptoethanol) .

Advanced Research Questions

Q. How does TLCK exhibit off-target effects in kinase signaling studies, and how can these be mitigated?

TLCK inhibits non-protease enzymes, such as the catalytic subunit of cAMP-dependent protein kinase, by modifying conserved cysteine or histidine residues. To mitigate off-target effects, use competitive substrates (e.g., MgATP) during pretreatment or employ orthogonal inhibitors (e.g., AEBSF) with distinct mechanisms. Proteome-wide activity-based profiling is recommended to map alkylation hotspots .

Q. What experimental strategies resolve contradictions in TLCK’s reported effects on sulfhydryl groups versus serine protease active sites?